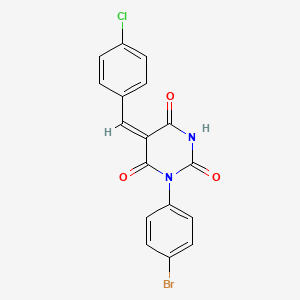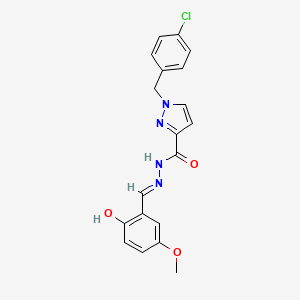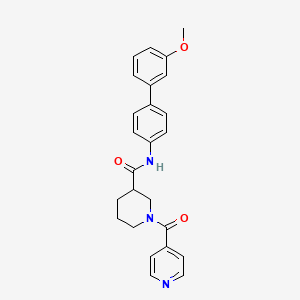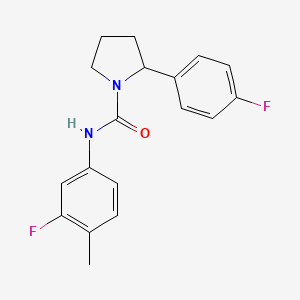
1-(4-bromophenyl)-5-(4-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-5-(4-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 4-BCB and is a yellow crystalline powder. The chemical formula for 4-BCB is C19H12BrClN2O2.
Wirkmechanismus
The mechanism of action of 4-BCB is not well understood, and further research is needed to elucidate the molecular pathways involved. However, studies have suggested that 4-BCB may exert its anticancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-BCB can induce changes in the expression of several genes involved in cell proliferation, apoptosis, and DNA repair. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in cell proliferation and DNA synthesis. Further research is needed to understand the precise biochemical and physiological effects of 4-BCB.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-BCB is its potential use as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells, making it a promising candidate for further development. Additionally, 4-BCB has shown excellent electron-transporting properties, making it a promising candidate for use in organic electronics.
One of the main limitations of 4-BCB is its challenging synthesis process. The multistep synthesis of this compound requires several reaction steps, making it difficult to obtain high yields and purity. Additionally, the mechanism of action of 4-BCB is not well understood, and further research is needed to elucidate its molecular pathways.
Zukünftige Richtungen
There are several future directions for the study of 4-BCB. One potential direction is the further development of this compound as an anticancer agent. Studies have shown promising results, and further research is needed to understand the precise molecular pathways involved and to optimize the synthesis process.
Another potential direction is the study of 4-BCB for its use in organic electronics. This compound has shown excellent electron-transporting properties, making it a promising candidate for use in field-effect transistors and solar cells. Further research is needed to optimize the synthesis process and to understand the precise mechanisms involved in electron transport.
In conclusion, 1-(4-bromophenyl)-5-(4-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, or 4-BCB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has shown promising results as an anticancer agent and has excellent electron-transporting properties, making it a promising candidate for use in organic electronics. Further research is needed to understand the precise molecular pathways involved and to optimize the synthesis process.
Synthesemethoden
The synthesis of 4-BCB is a multistep process that involves the reaction of 4-bromobenzaldehyde with 4-chlorobenzylamine to form an imine intermediate. This intermediate is then reacted with barbituric acid to yield 4-BCB. The synthesis of 4-BCB is a challenging process, and several modifications have been made to improve the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
4-BCB has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 4-BCB has shown promising results as an anticancer agent. Studies have shown that 4-BCB can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 4-BCB has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
In materials science, 4-BCB has been studied for its potential use in organic electronics. This compound has shown excellent electron-transporting properties, making it a promising candidate for use in organic field-effect transistors and solar cells.
Eigenschaften
IUPAC Name |
(5E)-1-(4-bromophenyl)-5-[(4-chlorophenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrClN2O3/c18-11-3-7-13(8-4-11)21-16(23)14(15(22)20-17(21)24)9-10-1-5-12(19)6-2-10/h1-9H,(H,20,22,24)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWUBTWGXSOXBX-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde (4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone](/img/structure/B6026704.png)
![2-chloro-6-fluoro-N-[1-(2-pyrimidinyl)-3-piperidinyl]benzamide](/img/structure/B6026707.png)

![2-[4-(1H-indol-3-ylmethyl)-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6026721.png)
![4-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B6026723.png)
![(5-methyl-2-thienyl)[7-(3-nitrophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone](/img/structure/B6026736.png)

![1-(2-cyclohexylethyl)-N-[2-(4-morpholinyl)-2-(2-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6026756.png)
![N'-{[2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-4(1H)-isoquinolinylidene]methyl}benzenesulfonohydrazide](/img/structure/B6026763.png)
![N-(3,5-dimethylphenyl)-1-(1-{[(3,5-dimethylphenyl)amino]carbonyl}propyl)-1H-pyrazole-3-carboxamide](/img/structure/B6026771.png)
![N-(2-methoxy-1-methylethyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6026785.png)
![N-[4-(1H-pyrazol-5-yl)phenyl]-1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinecarboxamide](/img/structure/B6026787.png)
![N-[3-(methylthio)propyl]-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B6026791.png)
